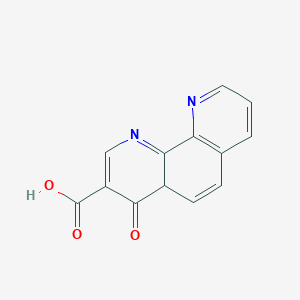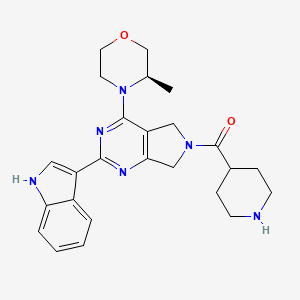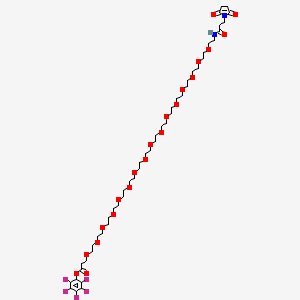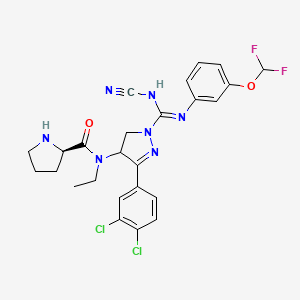
Tak-683 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tak-683 (trifluoroacetate) is a potent and full agonist of the KISS1 receptor (KISS1R), which is a G protein-coupled receptor. Tak-683 is a nonapeptide metastin analog that exhibits agonistic activities to KISS1R with effective concentration (EC50) values of 0.96 nanomolar and 1.6 nanomolar for human and rat, respectively . This compound has shown improved metabolic stability and is primarily studied for its potential in suppressing reproductive functions and hormone-related diseases such as prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions
Tak-683 is synthesized through a series of peptide coupling reactions. The synthesis involves the incorporation of two D-amino acids and an azaglycine into the peptide chain . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
The industrial production of Tak-683 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is carefully controlled to ensure consistency and quality of the product .
化学反応の分析
Types of Reactions
Tak-683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Tak-683, which are studied for their biological activities and potential therapeutic applications .
科学的研究の応用
Tak-683 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: It is used to investigate the role of the KISS1 receptor in reproductive functions and hormone regulation.
Medicine: It is studied for its potential in treating hormone-dependent diseases such as prostate cancer and other reproductive disorders.
Industry: It is used in the development of new therapeutic agents and diagnostic tools
作用機序
Tak-683 exerts its effects by binding to the KISS1 receptor (KISS1R) and activating it. This activation leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, which in turn reduces plasma levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone . The molecular targets and pathways involved include the KISS1R signaling pathway, which plays a crucial role in regulating reproductive functions .
類似化合物との比較
Similar Compounds
Metastin: A natural ligand of the KISS1 receptor with similar agonistic activities.
Kisspeptin: Another natural ligand of the KISS1 receptor that regulates reproductive functions.
Tak-448: A synthetic analog of metastin with similar biological activities.
Uniqueness of Tak-683
Tak-683 is unique due to its improved metabolic stability and higher potency compared to other similar compounds. It exhibits lower effective concentration (EC50) values, making it a more effective agonist of the KISS1 receptor .
特性
分子式 |
C66H84F3N17O15 |
|---|---|
分子量 |
1412.5 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 |
InChIキー |
QBOWDOFSNXJWBZ-NTIGNGKISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)


![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)






